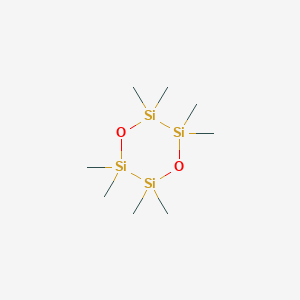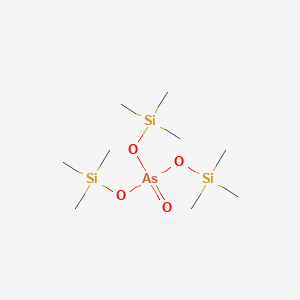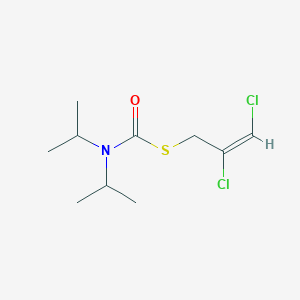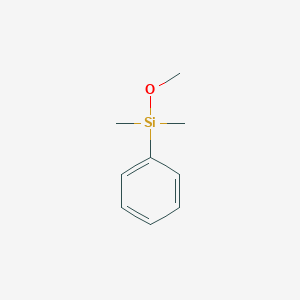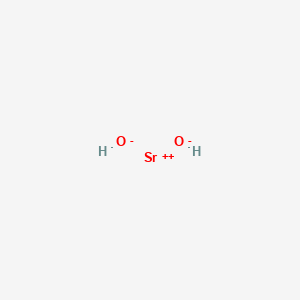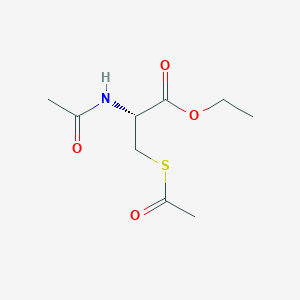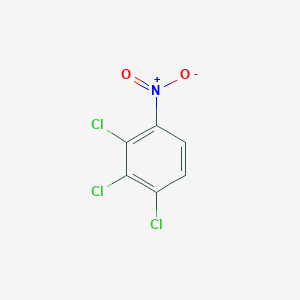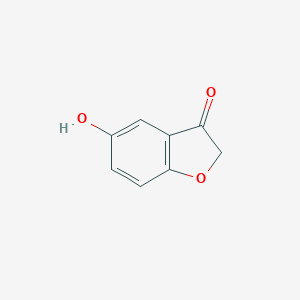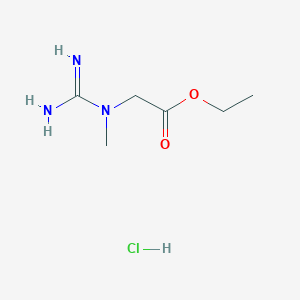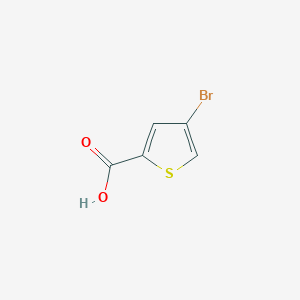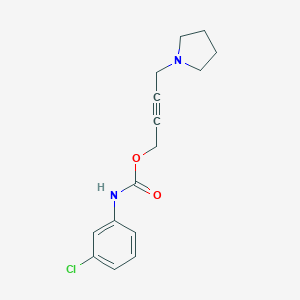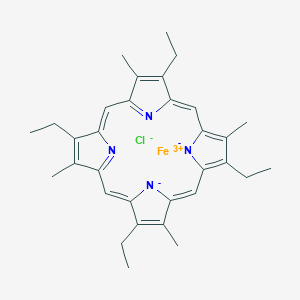
Etiohemin
描述
Etiohemin is a synthetic porphyrin derivative that has garnered attention due to its potential therapeutic and environmental applications. It is structurally related to hemin, a naturally occurring iron-containing porphyrin. This compound is known for its ability to bind to proteins and has been studied extensively in the context of myoglobin and other heme proteins .
准备方法
Synthetic Routes and Reaction Conditions: Etiohemin can be synthesized through various methods, including the reaction of pyrrole with aldehydes followed by oxidation of hemin. One common synthetic route involves the condensation of pyrrole with formaldehyde to form a porphyrinogen, which is then oxidized to yield this compound. The reaction conditions typically involve the use of strong acids and oxidizing agents to facilitate the formation of the porphyrin ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain high-purity this compound suitable for research and therapeutic applications.
化学反应分析
Types of Reactions: Etiohemin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the iron center and the porphyrin ring structure.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium dithionite or ascorbic acid.
Substitution: Substitution reactions often involve the replacement of peripheral substituents on the porphyrin ring, typically using nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized porphyrin derivatives, while reduction can yield reduced forms of the compound with altered electronic properties.
科学研究应用
Etiohemin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the properties and reactivity of porphyrins and heme proteins. It serves as a useful tool for understanding the electronic and structural characteristics of these important biological molecules.
Biology: In biological research, this compound is used to investigate the binding interactions between heme proteins and various ligands. It helps in elucidating the mechanisms of oxygen transport and storage in myoglobin and hemoglobin.
Medicine: this compound has potential therapeutic applications, particularly in the development of heme-based drugs and diagnostic agents. Its ability to bind to proteins and modulate their activity makes it a promising candidate for drug development.
Industry: In industrial applications, this compound is used in the development of catalysts and sensors. Its unique electronic properties make it suitable for use in various catalytic processes and as a component in sensor devices.
作用机制
The mechanism of action of etiohemin involves its ability to bind to proteins, particularly heme proteins such as myoglobin and hemoglobin. The iron center in this compound plays a crucial role in its binding interactions, allowing it to coordinate with various ligands. This binding can modulate the activity of the protein, influencing processes such as oxygen transport and electron transfer. The molecular targets of this compound include the heme-binding sites on proteins, and its effects are mediated through alterations in the electronic and structural properties of the heme group.
相似化合物的比较
Hemin: A naturally occurring iron-containing porphyrin, used in the treatment of porphyria.
Protoporphyrin IX: A precursor to heme, involved in the biosynthesis of heme proteins.
Mesoporphyrin: A synthetic porphyrin derivative with similar structural features to etiohemin.
Uniqueness: this compound’s uniqueness lies in its specific substituents and the resulting electronic properties, which influence its reactivity and binding interactions. These unique features make it a valuable tool in research and potential therapeutic applications.
属性
IUPAC Name |
iron(3+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.ClH.Fe/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;1H;/q-2;;+3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOWYXHSRNQLRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClFeN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19413-49-1 | |
| Record name | Etiohemin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019413491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etiohemin interact with myoglobin, and what are the downstream effects?
A1: this compound, a derivative of heme with a slightly modified side chain, can be incorporated into the active site of myoglobin, similar to the natural heme prosthetic group. [, ] The paper by Neya et al. [] investigates this interaction using this compound-I, a specific isomer of this compound. While both papers highlight the ability of this compound to act as a prosthetic group in myoglobin, the specific downstream effects are not extensively discussed in these particular articles. Further research is needed to elucidate the functional consequences of this interaction on myoglobin's oxygen binding and release properties.
Q2: What insights does the "Solution 1H NMR study of the accommodation of the side chain of n-butyl-etiohemin-I incorporated into the active site of cyano-metmyoglobin" provide regarding the structural interaction?
A2: This study [] utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to investigate how the n-butyl side chain of this compound-I is accommodated within the active site of cyano-metmyoglobin. By analyzing the chemical shifts and other NMR parameters, the researchers gain insights into the specific orientation and interactions of the this compound-I molecule within the protein's binding pocket. This detailed structural information helps understand how the modified side chain of this compound influences its binding affinity and potential functional consequences compared to the natural heme group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


